1-Isopropoxy-1h-pyrazole-3,4-diamine 1-Isopropoxy-1h-pyrazole-3,4-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17237512
InChI: InChI=1S/C6H12N4O/c1-4(2)11-10-3-5(7)6(8)9-10/h3-4H,7H2,1-2H3,(H2,8,9)
SMILES:
Molecular Formula: C6H12N4O
Molecular Weight: 156.19 g/mol

1-Isopropoxy-1h-pyrazole-3,4-diamine

CAS No.:

Cat. No.: VC17237512

Molecular Formula: C6H12N4O

Molecular Weight: 156.19 g/mol

* For research use only. Not for human or veterinary use.

1-Isopropoxy-1h-pyrazole-3,4-diamine -

Specification

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
IUPAC Name 1-propan-2-yloxypyrazole-3,4-diamine
Standard InChI InChI=1S/C6H12N4O/c1-4(2)11-10-3-5(7)6(8)9-10/h3-4H,7H2,1-2H3,(H2,8,9)
Standard InChI Key SEDALZFUILIJPF-UHFFFAOYSA-N
Canonical SMILES CC(C)ON1C=C(C(=N1)N)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 1-isopropoxy-1H-pyrazole-3,4-diamine is C₆H₁₂N₄O, with a molar mass of 156.19 g/mol . The pyrazole core consists of a five-membered aromatic ring containing two adjacent nitrogen atoms. Substituents include:

  • Isopropoxy group (-OCH(CH₃)₂) at position 1, enhancing steric bulk and lipophilicity.

  • Amino groups (-NH₂) at positions 3 and 4, enabling hydrogen bonding and nucleophilic reactivity.

X-ray crystallography of analogous pyrazole derivatives reveals bond lengths and angles consistent with aromatic systems. For example, in a related compound, the C–N bond lengths in the pyrazole ring range from 1.33–1.37 Å, while C–O bonds in the isopropoxy group measure 1.48 Å . The dihedral angle between the pyrazole ring and substituents is approximately 179.7°, indicating near-planarity that stabilizes conjugation .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₆H₁₂N₄O
Molar Mass (g/mol)156.19
Bond Length (C–N)1.33–1.37 Å
Dihedral Angle179.7°

Synthesis and Purification

Synthetic Routes

The compound is synthesized via nucleophilic substitution and cyclocondensation reactions. A representative protocol involves:

  • Etherification: Reaction of pyrazole-3,4-diamine with isopropyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the isopropoxy group.

  • Purification: Column chromatography using silica gel and a methanol-dichloromethane gradient (v/v 1:10 to 1:5) yields the pure product .

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature80–100°C
CatalystPd(dppf)Cl₂
SolventDimethylformamide
Reaction Time2–4 hours
Yield50–70%

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key considerations include:

  • Solvent Recovery: DMF and dichloromethane are recycled via distillation.

  • Catalyst Optimization: Palladium-based catalysts are immobilized on supports to reduce costs .

Physicochemical Properties

Solubility and Solvent Interactions

1-Isopropoxy-1H-pyrazole-3,4-diamine is soluble in polar aprotic solvents like DMSO and nitromethane. Studies of analogous pyrazoles show:

  • Density (ρ): 1.12–1.18 g/cm³ in DMSO at 310 K .

  • Viscosity (η): 1.89–2.05 mPa·s, indicating dipole-dipole interactions between solute and solvent .

  • Excess Molar Volume (Vₘᴱ): Negative values (-0.15 to -0.22 cm³/mol) in nitromethane, suggesting strong solute-solvent interactions .

Table 3: Solvent Interaction Data (310 K)

Solventρ (g/cm³)η (mPa·s)Vₘᴱ (cm³/mol)
DMSO1.151.95-0.10
Nitromethane1.131.89-0.20
DMSO + NM (1:1)1.141.92-0.15

Chemical Reactivity

Nucleophilic Substitution

The isopropoxy group undergoes acid-catalyzed cleavage to yield hydroxy derivatives:

  • Reagents: 48% HBr in acetic acid.

  • Conditions: 120°C for 6–8 hours.

  • Yield: 68% for 5-hydroxy derivative.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ converts methyl groups to carboxylic acids (40–60% yield).

  • Reduction: LiAlH₄ reduces carbonyl groups to hydroxymethyl derivatives (50–75% yield).

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